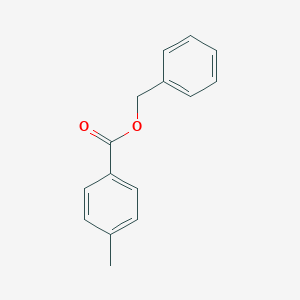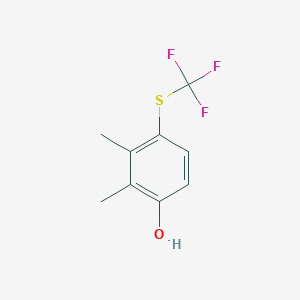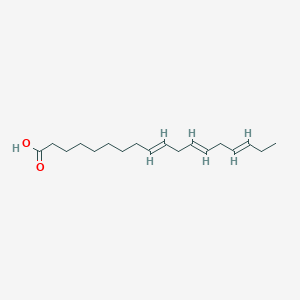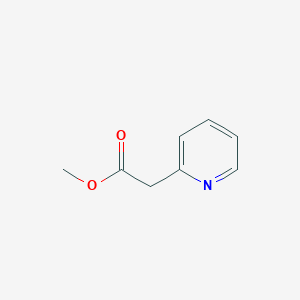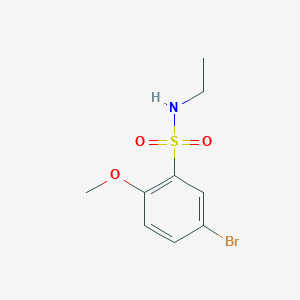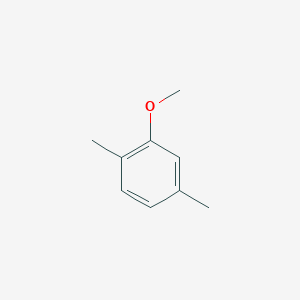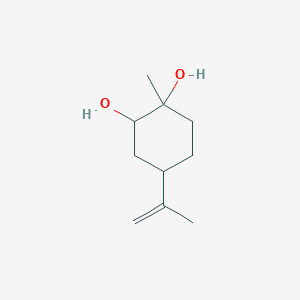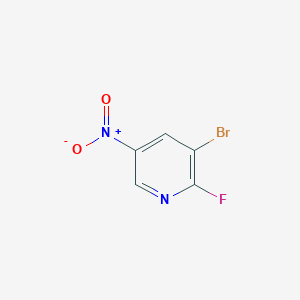
3-溴-2-氟-5-硝基吡啶
描述
3-Bromo-2-fluoro-5-nitropyridine is a pharmaceutical intermediate . It is used in the preparation of bicyclic and tricyclic compounds as KAT II inhibitors for treating cognitive and other disorders .
Synthesis Analysis
The synthesis of 3-Bromo-2-fluoro-5-nitropyridine involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine . Another method involves the nitration of pyridines with nitric acid .Molecular Structure Analysis
The molecular formula of 3-Bromo-2-fluoro-5-nitropyridine is C5H2BrFN2O2 . The optimized geometry corresponding to the dihedral angle, N5–C2–O6–H10 of 360° in the potential energy curve belongs to the most stable geometry of the studied compound .Chemical Reactions Analysis
3-Bromo-2-fluoro-5-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine . It also partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage .Physical And Chemical Properties Analysis
3-Bromo-2-fluoro-5-nitropyridine is slightly soluble in water . It has a molecular weight of 220.99 . It is stored under inert atmosphere at room temperature .科学研究应用
Pharmaceutical Intermediate
“3-Bromo-2-fluoro-5-nitropyridine” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it contributes to can vary widely, as it may be used in different stages of the drug synthesis process.
Organic Synthesis
This compound can be used as an organic synthesis intermediate . In organic chemistry, an intermediate is a molecular entity that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction.
Research and Development
It is mainly used in laboratory research and development process . Scientists and researchers use it to understand its properties and reactions with other compounds. This knowledge can then be applied to various fields, such as drug development, material science, and more.
Chemical Production
“3-Bromo-2-fluoro-5-nitropyridine” is used in the chemical production process . It can be used to produce other chemicals, either as a direct ingredient or as a catalyst that speeds up the reaction without being consumed.
Suzuki-Miyaura Coupling
It has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls.
Synthesis of 2-Pyridyl Analogs
“3-Bromo-2-fluoro-5-nitropyridine” has been used in the synthesis of 2-pyridyl analogs . These analogs can have various applications, including medicinal chemistry, materials science, and more.
安全和危害
未来方向
The future directions of 3-Bromo-2-fluoro-5-nitropyridine research could involve its use in the preparation of more complex compounds for treating cognitive and other disorders . It could also be used in the synthesis of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties .
作用机制
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The role of 3-Bromo-2-fluoro-5-nitropyridine in this context would be as a reagent, contributing to the formation of new carbon–carbon bonds .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound would interact with a palladium catalyst and an organoboron reagent . The bromine atom in the compound would likely be replaced by an organoboron group through a transmetalation process .
Biochemical Pathways
It is known that fluoropyridines, a class of compounds to which 3-bromo-2-fluoro-5-nitropyridine belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Pharmacokinetics
It is slightly soluble in water , which could impact its bioavailability and distribution.
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds . This could lead to the synthesis of various biologically active compounds .
Action Environment
The action of 3-Bromo-2-fluoro-5-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it may participate are known to be exceptionally mild and functional group tolerant . Additionally, the compound’s solubility could be affected by the solvent used . Its stability might also be influenced by storage conditions .
属性
IUPAC Name |
3-bromo-2-fluoro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLPMLSUMJHTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322952 | |
| Record name | 3-bromo-2-fluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-nitropyridine | |
CAS RN |
1868-58-2 | |
| Record name | 1868-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-fluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)


